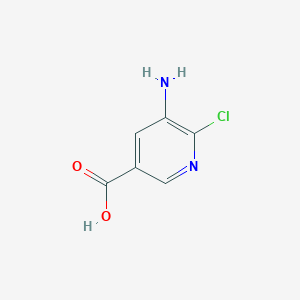

5-Amino-6-chloronicotinic acid

Overview

Description

5-Amino-6-chloronicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid . It is a solid compound and its molecular weight is 172.57 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 172.57 . The compound contains a total of 16 atoms, including 5 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .Scientific Research Applications

1. Environmental Biodegradation

5-Amino-6-chloronicotinic acid is involved in the biodegradation process by certain bacteria. Strain SG-6C, a bacterium from the Bradyrhizobiaceae family, can hydrolytically dechlorinate 6-chloronicotinic acid to 6-hydroxynicotinic acid, which is then metabolized via the nicotinic acid pathway (Shettigar et al., 2012).

2. Electrocatalytic Synthesis

Electrosynthesis of 6-aminonicotinic acid, a structurally similar compound, has been explored. This involves the electrochemical reduction of halides such as 2-amino-5-bromo and 2-amino-5-chloropyridine, a process that is facilitated by certain electrodes like silver, under mild conditions (Gennaro et al., 2004).

3. Synthesis of Pharmaceutical Compounds

The compound plays a role in synthesizing novel NK1 receptor antagonists, which are used in pharmaceuticals. The process involves selective 1,4-Grignard addition/oxidation sequences to 6-chloronicotinic acid or its derivatives (Hoffmann-Emery et al., 2006).

4. Molecular Structure and Spectroscopy

Studies on 6-chloronicotinic acid (closely related to this compound) have provided insights into its molecular structure, infrared, and Raman spectra. Such research aids in understanding the physical and chemical properties of these compounds (Karabacak & Kurt, 2008).

5. Fluorescence Polarization Immunoassay

Development of a fluorescence polarization immunoassay for 6-chloronicotinic acid, the main metabolite of neonicotinoid insecticides, has been researched. This is significant for quick screening in agricultural, environmental, and biological samples (Shim et al., 2009).

6. Solid-Liquid Equilibrium Behavior

Research on the solid-liquid equilibrium behavior of 6-chloronicotinic acid in various solvents contributes to understanding its solubility and thermodynamic properties, which is crucial for its applications in different mediums (Guo et al., 2021).

7. Biomedical Imaging

6-Hydrazinonicotinic acid and its analogues, structurally related to this compound, are used as bifunctional chelators for technetium in biomedical imaging. This is crucial for enhancing the efficiency and specificity of radiolabeled bioconjugates (Meszaros et al., 2011).

8. Monitoring Environmental Exposure

6-Chloronicotinic acid is used as an indicator for exposure to the pesticide imidacloprid in environmental samples, including soil and water. This aids in understanding the environmental impact and distribution of such pesticides (Uroz et al., 2001).

9. Biotransformation in Microorganisms

Certain microorganisms, like Rhodococcus erythropolis, can transform related compounds (e.g., 2-chloro-3-cyanopyridine) to 2-chloronicotinic acid, which is a precursor in synthesizing pesticides and medicines (Jin et al., 2011).

10. Enzymatic Synthesis

Amidase from Pantoea sp. has been engineered for efficient biosynthesis of 2-chloronicotinic acid, a compound structurally related to this compound, demonstrating the potential of biocatalysis in producing key pharmaceutical intermediates (Tang et al., 2018).

Mechanism of Action

Target of Action

Similar compounds such as neonicotinoids are known to target the central nervous system of insects

Mode of Action

It’s worth noting that related compounds, such as neonicotinoids, work by blocking the normal conduction of the central nervous system in insects This leads to paralysis and eventual death of the insect

Biochemical Pathways

Related compounds like imidacloprid are known to undergo biodegradation through a hydroxylation pathway, resulting in metabolites such as 6-chloronicotinic acid

Pharmacokinetics

A related compound, 4-amino-6-chloronicotinic acid, has been reported to have high gastrointestinal absorption and low skin permeation

Result of Action

Related compounds like neonicotinoids are known to cause paralysis and eventual death in insects by blocking the normal conduction of their central nervous system

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the degradation of related compounds like imidacloprid can be influenced by factors such as pH and temperature

properties

IUPAC Name |

5-amino-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZWNLGHSKAIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2463465.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)

![4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2463470.png)

![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)

![2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid](/img/structure/B2463479.png)